N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide
Description
N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazole core substituted at position 4 with a phenyl group, position 5 with a benzoyl moiety, and position 2 with a 3-chlorobenzamide group.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXIDDNMMZVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- Thiazole Ring : A five-membered heterocyclic ring that contributes to the compound's biological properties.
- Benzoyl Group : Enhances the lipophilicity and potential interactions with biological targets.
- Chlorobenzamide Moiety : Provides additional reactivity and influences the compound's pharmacokinetic profile.
The molecular formula for this compound is with a molecular weight of approximately 373.82 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Thiazole Ring : Utilizing thioamide and appropriate aldehyde or ketone precursors.
- Introduction of Benzoyl and Phenyl Groups : Through acylation reactions.
- Chlorination of the Benzamide Moiety : Employing reagents such as thionyl chloride or phosphorus oxychloride.
This multi-step process allows for high yields and purity of the final product, which is crucial for subsequent biological evaluations.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve:
- Inhibition of Specific Kinases : Similar compounds have been reported to inhibit mitotic kinesins such as HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it can inhibit bacterial growth by disrupting cellular functions, possibly through interference with enzyme activity or membrane integrity.
Case Studies
- Inhibition of Cancer Cell Growth : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values in the micromolar range.
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.
Research Findings Summary
Scientific Research Applications
Biological Activities
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been evaluated for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, studies have shown that derivatives of thiazole compounds can inhibit growth in both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Molecular docking studies further revealed promising binding interactions with key receptors involved in cancer progression .
Acetylcholinesterase Inhibition
Another area of interest is the compound's ability to inhibit acetylcholinesterase activity, which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results as acetylcholinesterase inhibitors, suggesting that this compound may possess similar therapeutic potential .
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted on various thiazole derivatives, including this compound, revealed that these compounds exhibited antimicrobial activity comparable to established antibiotics such as penicillin G and ciprofloxacin. The structure–activity relationship was analyzed to determine which modifications enhanced efficacy against specific pathogens .
Case Study 2: Anticancer Efficacy
In another investigation focused on anticancer properties, researchers synthesized several derivatives based on thiazole structures and evaluated their effects on cancer cell lines. Results showed that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide, highlighting differences in substituents, molecular properties, and reported activities:
Electronic and Steric Effects
- In contrast, nitro groups () create stronger electron-deficient systems.
- Steric Bulk : The 5-benzoyl group in the target introduces steric hindrance, which may limit binding to shallow enzymatic pockets but improve selectivity for deeper cavities.
Q & A
Q. What are the standard synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide, and how can intermediates be characterized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives can be prepared by reacting 3-chlorobenzoyl chloride with 2-aminothiazole precursors under controlled conditions. Key intermediates (e.g., thiourea derivatives) are characterized using FTIR (e.g., N–H stretching at ~3290 cm⁻¹, C=O at ~1675 cm⁻¹) and elemental analysis . X-ray crystallography is recommended for unambiguous structural confirmation, with diffraction data collected using MoKα radiation (λ = 0.71073 Å) and refined via SHELXTL .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsional parameters. For example, N-(benzothiazol-2-yl)-3-chlorobenzamide crystallizes in the triclinic space group Pī with unit cell parameters a = 7.0299(2) Å, b = 9.2118(3) Å, c = 12.4840(4) Å. Hydrogen bonding (e.g., N–H⋯N interactions) and packing motifs (e.g., centrosymmetric dimers) stabilize the crystal lattice and can be visualized using ORTEP-3 .
Q. What spectroscopic methods are critical for validating the compound’s purity and functional groups?
- FTIR : Identify amide C=O (~1675 cm⁻¹), aromatic C–H (~3055 cm⁻¹), and thiazole C–N (~1450 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole carbons at δ 160–170 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can metal ions influence the synthesis pathway, and what mechanisms explain unexpected byproducts?
Transition metals (e.g., Co²⁺) may catalyze side reactions. For instance, CoCl₂ promotes dethiocyanation, converting thiourea intermediates into benzamide derivatives. This is hypothesized to occur via metal-coordinated thiocyanate elimination, as observed in analogous reactions with Ni²⁺ or Cu²⁺ . Researchers should monitor reaction progress via TLC and adjust stoichiometry to suppress undesired pathways.
Q. What computational tools can predict electronic properties and guide structure-activity relationships (SAR)?
- Multiwfn : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to correlate frontier orbitals (HOMO/LUMO) with reactivity .
- Molecular docking : Screen against biological targets (e.g., PFOR enzyme) to rationalize antitumor activity .
Q. How to address discrepancies between in vitro and in vivo antitumor activity data?
- In vitro assays : Use NCI-60 cell lines to measure IC₅₀ values. For example, derivatives with 2,4-dichlorobenzyl substituents show IC₅₀ < 10 μM .
- In vivo models : Evaluate pharmacokinetics (e.g., plasma stability, bioavailability) and toxicity in murine xenografts.
- Mechanistic studies : Perform transcriptomics/proteomics to identify off-target effects or metabolic inactivation pathways .
Q. What strategies optimize solubility and stability for in vivo applications?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility .
- Microencapsulation : Employ PLGA nanoparticles for controlled release .
Methodological Guidance
Q. How to resolve conflicting spectral data (e.g., NMR vs. XRD)?
Cross-validate using complementary techniques:
- Compare XRD-derived bond lengths with DFT-optimized geometries.
- Re-examine NMR sample preparation (e.g., solvent polarity, temperature) to rule out aggregation or tautomerism .
Q. What experimental controls are essential for reproducibility in catalytic reactions?
- Blank reactions : Exclude metal catalysts to confirm their role.
- Isotopic labeling : Use ¹⁵N or ¹³C tracers to track reaction pathways.
- Kinetic studies : Monitor activation energy (ΔG‡) via variable-temperature NMR .
Q. How to prioritize derivatives for preclinical testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
